PB-22 N-(5-hydroxypentyl) metabolite is a significant compound derived from the synthetic cannabinoid PB-22, which itself is structurally related to the aminoalkylindole class of cannabinoids, notably JWH-018. This metabolite is characterized by its hydroxylated pentyl side chain, which plays a critical role in its interaction with cannabinoid receptors. The compound is primarily utilized for research purposes, particularly in toxicology and pharmacology, due to its implications in the study of synthetic cannabinoids and their effects on human physiology.
PB-22 N-(5-hydroxypentyl) metabolite is classified as a synthetic cannabinoid. Its development stems from the need to understand the metabolic pathways of synthetic cannabinoids, which are often designed to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. The compound's identification and characterization are crucial for forensic analysis and understanding its potential impacts on health and behavior.
The synthesis of PB-22 N-(5-hydroxypentyl) metabolite involves several steps that mirror the metabolic processes observed with JWH-018. The initial step typically includes the alkylation of indole derivatives, followed by acylation to form an intermediate carboxylic acid. The subsequent transformation into an ester involves reactions with various reagents, including chlorides and bases.
Key steps include:
These steps highlight the complexity involved in synthesizing this metabolite, emphasizing the importance of precise conditions to ensure successful reactions without unwanted byproducts .
The molecular structure of PB-22 N-(5-hydroxypentyl) metabolite features a hydroxypentyl group attached to an indole core, specifically at the nitrogen position. The compound can be represented by the following molecular formula:
The structural characteristics include:
PB-22 N-(5-hydroxypentyl) metabolite undergoes various metabolic transformations primarily through cytochrome P450 enzymes. These reactions include:
These metabolic pathways are essential for understanding how synthetic cannabinoids are processed in biological systems and their resulting pharmacological effects .
The mechanism of action for PB-22 N-(5-hydroxypentyl) metabolite primarily involves its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors in the human endocannabinoid system. Upon binding, it acts as an agonist, influencing various physiological processes such as pain sensation, mood regulation, and appetite control.
Research indicates that PB-22 exhibits a high affinity for these receptors, with studies revealing that it can activate CB1 receptors significantly more potently than traditional cannabinoids like delta-9-tetrahydrocannabinol . This potent activation can lead to pronounced psychoactive effects similar to those observed with other synthetic cannabinoids.
The physical properties of PB-22 N-(5-hydroxypentyl) metabolite include:
Chemical properties are characterized by its stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature .
PB-22 N-(5-hydroxypentyl) metabolite is primarily utilized in scientific research focused on:
Given its structural similarity to other potent cannabinoids, research into this metabolite can provide insights into both safety profiles and regulatory considerations surrounding synthetic cannabinoids .
SCs are categorized by core structural scaffolds that determine receptor binding affinity and metabolic fate. PB-22 belongs to the indole-3-carboxylate class, characterized by an ester linkage at the indole 3-position—distinguishing it from traditional JWH-type (naphthoylindole) or APICA-type (carboxamide) scaffolds [7]. This ester moiety significantly influences metabolic stability and generates unique phase I metabolites, including N-(5-hydroxypentyl) derivatives [4] [7].
Table 1: Structural Classification of Major Synthetic Cannabinoid Chemotypes
Core Scaffold | Representative Compounds | Key Functional Groups |
---|---|---|
Indole-3-carboxylate | PB-22, 5F-PB-22 | Ester linkage at C3 |
Naphthoylindole | JWH-018, AM-2201 | Ketone linker at C3 |
Carboxamide | AB-FUBINACA, ADBICA | Amide bond at C3 |
Cyclohexylphenol | CP-47,497 | Phenolic hydroxyl group |
PB-22 (QUPIC; 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester) exhibits nanomolar affinity for human cannabinoid receptors (EC50 = 5.1 nM for CB1R; 37 nM for CB2R) [7]. The compound’s N-pentyl side chain undergoes extensive hepatic oxidation, primarily via cytochrome P450 enzymes, to form the N-(5-hydroxypentyl) metabolite. This transformation represents a major Phase I metabolic pathway, yielding a polar hydroxy metabolite with altered receptor interaction capabilities [4] [6]. Pharmacologically, PB-22 induces pronounced hypothermia and bradycardia in rodent models, effects persisting significantly longer than those of JWH-018 or AM-2201, suggesting unique pharmacokinetic properties attributable to its metabolites [3] [7].
The N-(5-hydroxypentyl) metabolite serves as a critical analytical target for detecting PB-22 exposure. As the dominant in vivo transformation product, it offers a longer detection window than the parent compound and is measurable in urine specimens using liquid chromatography-mass spectrometry (LC-MS) techniques [2] [4]. The metabolite’s carboxylic acid group enhances ionization efficiency in mass spectrometry, improving analytical sensitivity compared to the lipophilic parent molecule [2].
Recent pharmacological screening indicates that while the metabolite retains minimal affinity for CB1R/CB2R, it may interact with off-target receptors. Broad GPCR profiling reveals potential activity at histamine (H1) and adrenergic (α2B) receptors—targets implicated in seizures and cardiovascular dysregulation observed in SC intoxication cases [6]. However, these interactions occur only at micromolar concentrations (≥1 μM), suggesting limited contribution to PB-22’s primary effects [6].
Table 2: Analytical and Pharmacological Parameters of PB-22 Metabolites
Parameter | PB-22 Parent Compound | N-(5-hydroxypentyl) Metabolite |
---|---|---|
CAS Number | 1394636-89-5 | 1459236-34-0 |
Molecular Formula | C23H22N2O2 | C14H17NO3 |
Detection in Urine | Low/transient | Primary target (LOINC 87486-7) |
CB1R Affinity | 5.1 nM (EC50) | >1 μM (Estimated) |
Key Analytical Targets | - | β-arrestin recruitment; H1/α2B antagonism |
The metabolite’s primary research utility lies in its role as a biomarker of exposure. Standardized detection protocols (e.g., LOINC code 87486-7) have been established for forensic and clinical toxicology, enabling specific identification of PB-22 use within synthetic cannabinoid panels [2]. Its presence in biological samples correlates with PB-22 consumption even when the parent compound is undetectable, making it indispensable for monitoring emerging SC use patterns in epidemiological studies [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7